molecular formula C9H14O2 B1217918 4-Oxo-2-nonenal

4-Oxo-2-nonenal

Cat. No.: B1217918
M. Wt: 154.21 g/mol
InChI Key: SEPPVOUBHWNCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Lipid Peroxidation and Reactive Aldehydes in Biological Research

Lipid peroxidation is the oxidative degradation of lipids, a process initiated by the interaction of free radicals with polyunsaturated fatty acids (PUFAs) present in cellular membranes. nih.govfrontiersin.org This free radical chain reaction involves three main phases: initiation, propagation, and termination. mdpi.com The process leads to the formation of a diverse array of products, including highly reactive electrophilic aldehydes. nih.gov

Among the most studied by-products of lipid peroxidation are malondialdehyde (MDA), acrolein, and 4-hydroxy-2-nonenal (HNE). nih.govoup.com These aldehydes are generated from the cleavage of oxidized fatty acyl chains. nih.govresearchgate.net For instance, HNE, one of the most abundant and toxic products, is formed from the peroxidation of n-6 polyunsaturated fatty acids like linoleic acid and arachidonic acid. nih.govoup.comcaymanchem.com These reactive aldehydes are significant in biological research as they can form covalent adducts with biomolecules such as proteins, DNA, and phospholipids, leading to cellular dysfunction. frontiersin.orgoup.com Their presence is often used as a reliable marker of oxidative stress. nih.govmdpi.com

Overview of 4-Oxo-2-nonenal (B12555) as a Key Endogenous Electrophile

This compound (ONE), also designated as (2E)-4-Oxonon-2-enal, is a reactive α,β-unsaturated aldehyde that emerges as a major product of lipid peroxidation. acs.orgnih.govwikipedia.org Structurally similar to the more extensively studied 4-hydroxy-2-nonenal (HNE), ONE possesses a ketone group at the C4 position instead of a hydroxyl group, which enhances its reactivity toward protein nucleophiles. acs.org

As a bifunctional electrophile, ONE readily reacts with various biological macromolecules. nih.gov It covalently modifies proteins, primarily at lysine (B10760008) and histidine residues, leading to protein cross-linking. caymanchem.comnih.gov The reaction with lysine residues can involve Schiff base formation at the ε-amino groups. nih.gov Furthermore, ONE is known to modify 2'-deoxyguanosine (B1662781), a DNA base, highlighting its potential role in mutagenesis. caymanchem.com Studies comparing ONE and HNE have shown that ONE is significantly more reactive with proteins and exhibits greater neurotoxicity in cell cultures. nih.gov The detoxification of electrophiles like ONE in cells can occur through conjugation with glutathione (B108866) (GSH), a process that can be mediated by glutathione-S-transferase (GST). nih.gov

Interactive Table 1: Comparison of Reactivity between this compound (ONE) and 4-Hydroxy-2-nonenal (HNE)

Feature This compound (ONE) 4-Hydroxy-2-nonenal (HNE) Reference
Primary Reactive Sites Lysine, Histidine Cysteine, Histidine, Lysine caymanchem.comnih.gov
Protein Reactivity 6-31 times more reactive than HNE with model proteins. Less reactive than ONE with model proteins. nih.gov
Reaction with Lysine Primarily forms Schiff bases. Primarily undergoes Michael addition. nih.gov
Neurotoxicity 4-5 times more neurotoxic at near-lethal concentrations. Less neurotoxic than ONE. nih.gov
Reaction with Imidazole (B134444) & Thiol Nucleophiles More reactive toward conjugate addition. Less reactive toward conjugate addition. nih.gov

Historical Perspective on the Discovery and Initial Characterization of this compound

The identification of this compound as a significant product of lipid peroxidation was a notable advancement in the field. Initial research had extensively focused on HNE. However, subsequent investigations provided definitive evidence that ONE is a major breakdown product of lipid hydroperoxides. acs.org Seminal studies involved the Fe(II)-mediated decomposition of 13-hydroperoxyoctadecadienoic acid (13-HPODE), a model ω-6 lipid hydroperoxide. acs.orgnih.gov

These experiments demonstrated that at low iron concentrations or early in the reaction, two primary products were formed: ONE and 4-hydroperoxy-2-nonenal (B23920) (HPNE). acs.orgacs.orgacs.org HPNE was identified as a previously unrecognized major product of lipid hydroperoxide decomposition. nih.govacs.org With higher iron concentrations or longer incubation times, HPNE was observed to convert into HNE. acs.orgnih.govacs.org It was also suggested that some HPNE might be converted to ONE. nih.govacs.org The unequivocal structural identification of these α,β-unsaturated aldehydes was accomplished using liquid chromatography-mass spectrometry (LC/MS) analysis of their oxime derivatives, which provided crucial molecular ion information. acs.orgacs.org This work confirmed for the first time that ONE is a major product formed from the breakdown of lipid hydroperoxides. acs.orgnih.govacs.org

Interactive Table 2: Summary of Initial Findings on this compound Formation

Experimental Condition Key Products Observed Analytical Method Finding Reference
Fe(II)-mediated decomposition of 13-HPODE (low Fe(II) or early time points) This compound (ONE), 4-Hydroperoxy-2-nonenal (HPNE) LC/MS Confirmed ONE as a major product and identified HPNE as a novel major product. acs.orgnih.govacs.org
Fe(II)-mediated decomposition of 13-HPODE (high Fe(II) or longer incubation) 4-Hydroxy-2-nonenal (HNE) LC/MS Showed that HNE is formed from the conversion of HPNE. acs.orgnih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-oxonon-2-enal

InChI

InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3

InChI Key

SEPPVOUBHWNCAW-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C=CC=O

Canonical SMILES

CCCCCC(=O)C=CC=O

Synonyms

4-oxo-2-nonenal
4-oxonon-2-enal

Origin of Product

United States

Biochemical Pathways of Formation and Metabolism of 4 Oxo 2 Nonenal

De Novo Biosynthesis Pathways

The formation of 4-Oxo-2-nonenal (B12555) is primarily a consequence of lipid peroxidation, a process involving the oxidative degradation of lipids, particularly PUFAs. This degradation can occur through both enzymatic and non-enzymatic mechanisms.

Polyunsaturated fatty acids, characterized by multiple carbon-carbon double bonds, are highly susceptible to oxidation. This process generates a cascade of reactive intermediates, including hydroperoxides, which can further decompose to form various aldehydes, such as this compound.

ω-6 PUFAs, including linoleic acid (LA) and arachidonic acid (AA), are principal substrates for the generation of this compound caymanchem.comontosight.ainih.govcaymanchem.comacs.orgwikipedia.orgmdpi.combertin-bioreagent.comnih.gov. The oxidation of these fatty acids initiates a series of reactions that ultimately cleave the fatty acid chain, yielding smaller, reactive carbonyl compounds. Specifically, the peroxidation of linoleic acid and arachidonic acid can lead to the formation of hydroperoxides, which are key precursors to this compound acs.org. For instance, the oxidation of linoleic acid hydroperoxides has been identified as a significant source of this aldehyde acs.org. Arachidonic acid, when oxidized by enzymes like 15-lipoxygenase-1 (15-LOX-1), also contributes to the formation of this compound nih.govnih.gov.

The breakdown of PUFAs into aldehydes like this compound can proceed through several oxidative routes. These pathways often involve the formation and subsequent decomposition of lipid hydroperoxides.

Lipid peroxidation is fundamentally a free radical chain reaction. In these processes, free radicals attack the double bonds of PUFAs, initiating a cascade that leads to the formation of lipid hydroperoxides. These hydroperoxides are unstable and can undergo further decomposition, often via radical-dependent pathways, to yield α,β-unsaturated aldehydes, including this compound caymanchem.comnih.govresearchgate.net. These routes can involve the generation of alkoxyl radicals and epoxides, contributing to the fragmentation of the fatty acid chain researchgate.net. Non-enzymatic peroxidation of PUFAs, driven by oxygen radicals, is a significant contributor to the formation of this compound nih.gov.

Hydroperoxy intermediates are crucial in the formation of this compound. One such intermediate is 4-hydroperoxy-2-nonenal (B23920) (HPNE), which is generated during the oxidative breakdown of PUFAs nih.govwikipedia.org. HPNE itself is a product of lipid hydroperoxide decomposition and can subsequently be converted into this compound nih.govacs.org. Research has identified HPNE as a significant intermediate in the decomposition of lipid hydroperoxides, which then yields other aldehydes, including this compound acs.org. The transformation of 13-hydroperoxy-octadecadienoic acid, a derivative of linoleic acid, has been shown to produce this compound acs.orgacs.org.

Transition metals, particularly iron (e.g., Fe(II)), play a catalytic role in the decomposition of lipid hydroperoxides, accelerating the formation of reactive aldehydes acs.org. Studies have demonstrated that Fe(II)-mediated decomposition of hydroperoxylinoleic acid leads to the generation of several α,β-unsaturated aldehydes, with this compound being identified as a major product under specific conditions acs.org. At low concentrations of Fe(II) or at early stages of incubation, this compound is a predominant product. Furthermore, metal catalysis can facilitate the conversion of hydroperoxy intermediates like 4-hydroperoxy-2-nonenal into this compound, especially with prolonged incubation or higher metal ion concentrations acs.org.

Table 1: Formation Pathways of this compound from PUFAs

Precursor Fatty AcidOxidative MechanismKey Intermediate(s)Resulting AldehydeCitation(s)
Linoleic AcidRadical-dependent oxidationLipid hydroperoxides, HPNEThis compound caymanchem.comacs.orgacs.org
Arachidonic AcidRadical-dependent oxidation, 15-LOX-1Lipid hydroperoxides, HPNEThis compound ontosight.ainih.govnih.gov
Linoleic AcidFe(II)-catalyzed decompositionHydroperoxylinoleic acid, HPNEThis compound acs.org

Table 2: Oxidative Degradation Mechanisms Leading to this compound

Mechanism TypeDescriptionKey Intermediates/ConditionsCitation(s)
Radical-Dependent OxidationFree radical chain reaction attacking PUFAs, forming hydroperoxides that decompose into aldehydes.Hydroperoxides, alkoxyl radicals, epoxides caymanchem.comnih.govresearchgate.net
Hydroperoxy Intermediate RouteDecomposition of hydroperoxy fatty acids, such as 4-hydroperoxy-2-nonenal, yielding this compound.4-Hydroperoxy-2-nonenal (HPNE) nih.govwikipedia.orgacs.org
Metal-Catalyzed DecompositionTransition metals (e.g., Fe(II)) catalyze the breakdown of lipid hydroperoxides, often via radical intermediates, leading to aldehyde formation.Fe(II), hydroperoxylinoleic acid, HPNE acs.org

Compound Name Table:

Common NameIUPAC Name (or similar)Abbreviation
This compoundThis compoundONE
Linoleic Acid(9Z,12Z)-Octadeca-9,12-dienoic acidLA
Arachidonic Acid(5Z,8Z,11Z,14Z)-Eicosa-5,8,11,14-tetraenoic acidAA
4-Hydroperoxy-2-nonenal4-Hydroperoxy-2-nonenalHPNE

Oxidative Degradation Mechanisms

Autoxidation of 2-Alkenals

This compound is generated through various oxidative processes, notably the autoxidation of precursor 2-alkenals. This pathway is often exacerbated by the presence of transition metals, which catalyze the oxidation at the C4 position of the 2-alkenal molecule tandfonline.comtandfonline.comjst.go.jpnih.govacs.org. For instance, 2-octenal (B7820987) can be oxidized to 4-oxo-2-octenal (OOE) under these conditions tandfonline.comtandfonline.com. This process is intrinsically linked to lipid peroxidation, a cascade of reactions that damages cellular lipids, leading to the formation of a variety of reactive aldehydes, including ONE researchgate.netresearchgate.netnih.govcaymanchem.com.

Enzymatic and Non-Enzymatic Conversion Pathways

The formation of this compound can occur through both non-enzymatic and enzymatic routes, often intertwined with the broader process of lipid peroxidation.

Non-Enzymatic Pathways: The primary non-enzymatic route involves the autoxidation of 2-alkenals, as described above, often facilitated by metal ions tandfonline.comtandfonline.comacs.org. Additionally, the decomposition of lipid hydroperoxides, particularly those derived from ω-6 PUFAs, can directly yield this compound acs.orgresearchgate.net.

Enzymatic Pathways: While the direct enzymatic synthesis of ONE from specific precursors is less detailed in current literature compared to its metabolic breakdown, enzymes play a critical role in initiating and propagating lipid peroxidation. For example, lipoxygenases can contribute to the oxidative cascade that ultimately leads to the formation of reactive aldehydes like ONE nih.gov.

Distinction and Interplay with 4-Hydroxy-2-nonenal Formation

This compound (ONE) and 4-hydroxy-2-nonenal (HNE) are closely related and frequently co-occur as products of lipid peroxidation from ω-6 PUFAs researchgate.netresearchgate.netnih.govmdpi.com. They share structural similarities but exhibit distinct reactivity profiles and biological effects. ONE is often formed alongside HNE, and in some cases, it can be derived from the same precursor, 4-hydroperoxy-2-nonenal acs.orgresearchgate.net.

ONE is generally recognized as being more reactive and potentially more toxic than HNE oregonstate.edunih.govmdpi.comcapes.gov.br. This heightened reactivity stems from its chemical structure, which allows it to form stable ketoamide adducts with lysine (B10760008) residues through 1,2 addition, whereas HNE primarily undergoes Michael addition and Schiff base formation acs.org. Consequently, ONE demonstrates greater neurotoxicity and protein reactivity compared to HNE oregonstate.edumdpi.comcapes.gov.br. The reactivity order with amino acids also highlights differences, with ONE showing a higher affinity for cysteine, histidine, and lysine, and also reacting with arginine, while HNE's reactivity follows a similar pattern but generally to a lesser extent acs.orgirb.hr.

Metabolic Fates and Cellular Clearance Mechanisms

Cells possess endogenous defense mechanisms to mitigate the damaging effects of reactive aldehydes like this compound. These mechanisms primarily involve enzymatic biotransformation and conjugation with cellular nucleophiles, leading to detoxification and elimination.

Enzymatic Biotransformation Pathways

Enzymes play a significant role in metabolizing ONE, converting it into less cytotoxic forms. Aldo-keto reductases (AKRs), such as rat AKR1B10, have been shown to efficiently reduce ONE to 4-oxo-2-nonenol, thereby lowering its cellular toxicity nih.gov. While aldehyde dehydrogenases (ALDHs) are well-established in HNE metabolism nih.govnih.govpsu.eduoregonstate.edu, their direct role in ONE biotransformation is less extensively documented but is likely analogous due to the shared aldehyde functionality.

Conjugation with Cellular Nucleophiles (e.g., Glutathione)

A key detoxification pathway for ONE involves its conjugation with cellular nucleophiles. Glutathione (B108866) (GSH), a major intracellular antioxidant, plays a critical role in this process. Catalyzed by glutathione-S-transferases (GSTs), ONE can conjugate with GSH to form various adducts, including the unique thiadiazabicyclo-ONE-GSH adduct (TOG) nih.govresearchgate.net.

Beyond glutathione, ONE also readily reacts with other cellular nucleophiles, particularly amino acid residues within proteins. Cysteine, histidine, and lysine are primary targets, with cysteine exhibiting the highest reactivity towards ONE acs.orgirb.hr. Arginine can also be adducted by ONE acs.orgirb.hr. These covalent modifications can alter protein structure and function, contributing to cellular damage if not effectively cleared.

Data Table 1: Comparative Reactivity and Formation of this compound (ONE) and 4-Hydroxy-2-nonenal (HNE)

FeatureThis compound (ONE)4-Hydroxy-2-nonenal (HNE)Citation(s)
Primary Formation Lipid peroxidation; Autoxidation of 2-alkenals (metal-catalyzed)Lipid peroxidation of PUFAs tandfonline.comjst.go.jpacs.orgresearchgate.net
Reactivity Profile Higher overall reactivity; forms stable ketoamide adducts with LysHigh reactivity; forms Michael adducts and Schiff bases with amino acids oregonstate.edumdpi.comcapes.gov.bracs.org
Neurotoxicity More potent (4-5 times greater than HNE)Potent capes.gov.br
Protein Reactivity Higher; targets Lys (ketoamide), His (Michael)High; targets Cys, His, Lys (Michael, Schiff base) oregonstate.edumdpi.comcapes.gov.bracs.orgacs.org
Amino Acid Reactivity Order Cys >> His > Lys; Arg also adductedCys >> His > Lys acs.orgirb.hr
Detoxification Pathway Conjugation with Glutathione (GSH) via GSTs; Reduction by Aldo-keto reductasesConjugation with Glutathione (GSH) via GSTs; Oxidation by Aldehyde Dehydrogenases nih.govnih.govresearchgate.netnih.gov

Mechanisms of Molecular Interaction and Adduct Formation

Adduction with Proteins

Covalent Modification of Amino Acid Residues

Generation of 4-Ketoamide Adducts

4-ONE is known to react with protein nucleophiles, particularly lysine (B10760008) residues, to form stable 4-ketoamide adducts nih.govtandfonline.comacs.orgacs.org. This reaction involves a 1,2-addition mechanism to the lysine side chain, resulting in a covalent modification that is structurally analogous to other histone lysine acylations acs.orgnih.gov. Unlike some other lipid peroxidation products, these 4-ketoamide adducts are considered long-lived markers of protein modification by 4-ONE nih.govtandfonline.comtandfonline.com. Mass spectrometric analyses have identified these adducts on various proteins, including histones, where they can occur at specific lysine residues such as H3K27 acs.orgnih.gov. The formation of these adducts is a key pathway through which 4-ONE exerts its effects on cellular proteins tandfonline.comtandfonline.com.

Consequences for Protein Structure and Function

The covalent modifications induced by 4-ONE, including ketoamide adducts and cross-links, have profound effects on protein structure, stability, and biological activity.

Disruption of Enzyme Activity

4-ONE has been implicated in the disruption of enzyme activity. For example, it has been shown to inhibit lactate (B86563) dehydrogenase enzyme activity acs.org. Research on bovine skeletal muscle proteins indicated that 4-ONE causes significant protein degradation and may further modify proteins via oxidation, impacting their functional capabilities acs.org. Furthermore, studies on HDL showed that 4-ONE modification partially inhibited HDL's ability to protect against lipopolysaccharide (LPS)-induced gene expression of inflammatory cytokines like TNFα and IL-1β in macrophages nih.govnih.gov. This suggests that 4-ONE-induced modifications can impair the enzymatic or regulatory functions of proteins involved in cellular processes nih.govnih.govphysiology.org.

Protein Cross-Linking

A significant consequence of 4-ONE interaction with proteins is the formation of cross-links, which can be both intramolecular and intermolecular tandfonline.comacs.org. These cross-links, such as the imidazolylpyrrole cross-links, arise from reactions involving multiple amino acid residues and can lead to the aggregation of proteins into higher molecular weight structures tandfonline.comnih.govtandfonline.com. For example, 4-ONE has been shown to cross-link apoA-I in HDL, leading to the formation of high-molecular-weight oligomers nih.govresearchgate.net. This protein cross-linking can rigidify protein structures, hinder protein-protein interactions, and contribute to cellular dysfunction tandfonline.comnih.gov.

Table 1: Identified Protein Modifications by 4-Oxo-2-nonenal (B12555)

Modification TypeTarget ResiduesResulting Adduct/LinkageKey References
Michael AdditionCys, His, LysVarious adducts tandfonline.comnih.govtandfonline.comscispace.com
1,2-Addition (Ketoamide)Lys4-Ketoamide adduct nih.govtandfonline.comacs.orgacs.orgnih.govtandfonline.com
Condensation/CyclizationHis, LysImidazolylpyrrole cross-links tandfonline.comnih.govtandfonline.comresearchgate.net
Schiff Base Formation (then subsequent reactions)LysReversible Schiff base, precursor to ketoamide tandfonline.comnih.govtandfonline.comtandfonline.com
Impact on Proteostasis and Protein Degradation

4-ONE can significantly impact proteostasis, the cellular mechanisms that maintain protein homeostasis, by promoting protein degradation or altering protein turnover acs.org. Studies have demonstrated that 4-ONE induces the degradation of bovine skeletal muscle proteins, evidenced by the attenuation and disappearance of protein bands on SDS-PAGE gels over time acs.org. This degradation suggests that 4-ONE can destabilize proteins, making them targets for cellular degradation machinery. Furthermore, the modification of histones by 4-ONE, leading to disrupted nucleosome formation, can affect chromatin dynamics and potentially influence protein turnover and gene expression regulation acs.orgnih.govresearchgate.net. The accumulation of modified proteins can overwhelm cellular quality control systems, contributing to proteotoxic stress.

Table 2: Cellular Consequences of this compound Protein Modification

ConsequenceDescriptionKey References
Protein Degradation4-ONE induces the breakdown of skeletal muscle proteins, leading to decreased protein abundance. acs.org
Altered Chromatin StructureHistone modifications by 4-ONE prevent nucleosome assembly, impacting chromatin dynamics and gene expression regulation. acs.orgnih.govresearchgate.net
Impaired Protein FunctionModifications can lead to loss of enzyme activity, such as inhibition of lactate dehydrogenase, and alter protein roles (e.g., HDL function). nih.govacs.orgnih.govphysiology.org
Protein Cross-LinkingFormation of intermolecular and intramolecular cross-links, leading to protein aggregation and altered higher-order structures. nih.govtandfonline.comnih.govresearchgate.net
Disruption of ProteostasisOverwhelms cellular protein quality control mechanisms, potentially leading to accumulation of damaged proteins. acs.org

Cellular and Subcellular Effects of 4 Oxo 2 Nonenal

Modulation of Cellular Signaling Pathways

4-Oxo-2-nonenal (B12555), along with its counterpart 4-HNE, acts as a signaling molecule that influences a multitude of cellular pathways critical for cell survival, proliferation, and death. Its electrophilic nature allows it to covalently modify proteins, thereby altering their function and initiating downstream signaling cascades.

Lipid peroxidation products like 4-HNE and 4-ONE are known to significantly impact redox-sensitive transcription factors, which are central regulators of cellular responses to oxidative stress.

Nrf2: 4-HNE has been shown to promote the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) researchgate.netresearchgate.netnih.gov. This activation can occur through direct modification of the KEAP1 protein, which normally sequets Nrf2, or by promoting Nrf2 phosphorylation, leading to its translocation to the nucleus and the transcription of antioxidant response element (ARE) target genes researchgate.net.

NF-κB: 4-HNE can modulate the activation of Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammatory responses researchgate.netnih.gov. Studies indicate that low concentrations of 4-HNE (<5 μM) may activate NF-κB, while higher concentrations (>5 μM) can lead to its inhibition nih.gov. This dual effect highlights the dose-dependent nature of 4-HNE's signaling.

AP1: Activating Protein 1 (AP1) is another redox-sensitive transcription factor influenced by 4-HNE, playing a role in regulating pro-inflammatory pathways researchgate.netnih.govmdpi.com.

Transcription FactorEffect of this compound/4-HNENotes
Nrf2ActivationVia KEAP1 modification or Nrf2 phosphorylation researchgate.net
NF-κBActivation (low conc.), Inhibition (high conc.)Regulates pro-inflammatory pathways researchgate.netnih.govnih.gov
AP1ModulationRegulates pro-inflammatory pathways researchgate.netnih.govmdpi.com

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cellular responses to various stimuli, including stress, and are significantly modulated by lipid peroxidation products.

ERK: this compound (4-ONE) strongly induces the phosphorylation of Extracellular signal-regulated kinases (ERK), a key component of the MAPK pathway nih.govnih.gov. Blocking the ERK pathway has been shown to protect cells against 4-ONE-induced cytotoxicity, indicating its essential role in mediating this effect nih.govnih.gov. ERK activation by 4-ONE is upstream of p53-mediated apoptosis nih.gov. 4-HNE also modulates ERK activity researchgate.net.

JNK: 4-ONE also induces the phosphorylation of c-Jun N-terminal kinase (JNK), another MAPK member nih.govnih.gov. However, unlike ERK, blocking JNK signaling does not appear to protect cells from 4-ONE-induced cytotoxicity, suggesting a differential role between ERK and JNK in 4-ONE's effects nih.govnih.gov. 4-HNE can also modulate JNK researchgate.net.

p38 MAPK: In contrast to ERK and JNK, 4-ONE does not significantly alter the phosphorylation status of p38 MAPK nih.govnih.gov. However, 4-HNE has been reported to modulate p38 MAPK researchgate.net.

MAPK PathwayEffect of this compound/4-HNENotes
ERKStrong PhosphorylationEssential for 4-ONE-induced cytotoxicity nih.govnih.gov
JNKStrong PhosphorylationNot essential for 4-ONE-induced cytotoxicity nih.govnih.gov
p38 MAPKNot Affected (by 4-ONE)Modulated by 4-HNE researchgate.netnih.govnih.gov

This compound and 4-HNE are potent inducers of apoptosis, triggering programmed cell death through various intrinsic and extrinsic pathways.

Caspase Activation: 4-HNE treatment can lead to the activation of caspase-3, a key executioner caspase in apoptosis nih.govnih.govnih.gov.

Mitochondrial Pathway (Intrinsic): 4-HNE can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, contributing to apoptosis nih.gov. It also inhibits the AKT signaling pathway, which is generally survival-promoting, thereby facilitating caspase-3 activation and the modulation of Bax/Bcl-2 ratios nih.gov.

Death Receptor Pathway (Extrinsic): 4-HNE can induce apoptosis via the Fas-mediated pathway. This involves the activation of ASK1, JNK, and caspase-3, and promotes the interaction of Fas with Daxx nih.gov.

p53 Pathway: 4-HNE can also induce apoptosis through the p53 pathway, which involves the activation of Bax, p21, JNK, and caspase-3 nih.gov. Inhibition of ERK signaling, which is influenced by 4-ONE, can reduce the phosphorylation of p53, a critical mediator of the cellular stress response nih.gov.

Apoptosis Pathway/MarkerEffect of this compound/4-HNENotes
Caspase-3Activation nih.govnih.govnih.gov
Bax/Bcl-2 RatioAltered nih.gov
AKT PathwayInhibitionLeads to caspase-3 activation nih.gov
p53 PathwayActivation nih.gov
Fas-mediatedActivationVia ASK1, JNK, Caspase-3 nih.gov

The progression of the cell cycle is tightly regulated, and exposure to lipid peroxidation products can disrupt these mechanisms, leading to cell cycle arrest.

Cell Cycle Arrest: 4-HNE has been implicated in causing cell cycle arrest, specifically at the G2/M phase physiology.orgphysiology.org. This arrest is mediated through the activation of the ataxia telangiectasia mutated and Rad3-related protein (ATR) and checkpoint kinase 1 (Chk1) signaling pathway physiology.orgphysiology.org.

CDK2 Modification: 4-HNE can covalently modify Cyclin-Dependent Kinase 2 (CDK2), an enzyme critical for cell cycle progression. This modification inhibits CDK2 activity, thereby contributing to the observed cell cycle arrest physiology.orgphysiology.org.

Cell Cycle EventEffect of this compound/4-HNENotes
Cell Cycle ArrestG2/M phaseVia ATR/Chk1 signaling physiology.orgphysiology.org
CDK2InhibitionPrevents cell cycle progression physiology.orgphysiology.org

Impact on Organelles and Cellular Homeostasis

Mitochondria are particularly susceptible to damage from reactive oxygen species and their byproducts, including this compound.

General Dysfunction: Both 4-HNE and 4-ONE are known to induce mitochondrial dysfunction nih.govnih.govmdpi.comoncotarget.com. 4-ONE has been noted to be more toxic to mitochondria than 4-HNE, capable of uncoupling mitochondrial respiration and inhibiting key enzymes nih.gov.

Mitochondrial Membrane Potential (MMP): Exposure to 4-HNE can lead to a reduction in mitochondrial membrane potential (MMP) oncotarget.com. This disruption of the electrochemical gradient across the inner mitochondrial membrane impairs ATP production and cellular energy balance.

Enzyme Inhibition: this compound (4-ONE) potently inhibits aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme involved in aldehyde detoxification, with an IC50 value of approximately 0.5 μM nih.gov. 4-HNE can also inactivate ALDH enzymes mdpi.com.

Protein Adduction: 4-HNE can form covalent adducts with various mitochondrial proteins. These modifications affect proteins involved in crucial mitochondrial functions such as energy metabolism, calcium homeostasis, apoptosis regulation, and mitochondrial dynamics (fission and fusion) mdpi.com.

Mitochondrial ParameterEffect of this compound/4-HNENotes
Mitochondrial Membrane Potential (MMP)Decreased oncotarget.com
ALDH2 ActivityInhibition4-ONE IC50 ~0.5 μM nih.govmdpi.com
Mitochondrial ProteinsAdductionAffects metabolism, calcium homeostasis, apoptosis, etc. mdpi.com
Mitochondrial RespirationUncoupling (by 4-ONE) nih.gov

Analytical and Methodological Approaches for 4 Oxo 2 Nonenal Research

Detection and Quantification of Free 4-Oxo-2-nonenal (B12555)

The precise measurement of free this compound in biological samples presents analytical challenges due to its high reactivity and potential for rapid degradation or reaction with cellular components. Sensitive and specific methods are required for its reliable detection and quantification.

Chromatographic Techniques (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of free this compound. HPLC, often coupled with UV detection, can be employed for the analysis of ONE in protein-free samples when present at micromolar concentrations nih.gov. For more complex biological matrices or lower concentrations, HPLC is frequently coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity tandfonline.comtandfonline.comacs.org.

LC-MS/MS methods typically utilize reversed-phase chromatography with specific column chemistries, such as TSKgel Super-ODS, employing gradient elution systems with mobile phases comprising water and acetonitrile, often with the addition of formic acid tandfonline.comtandfonline.com. These methods allow for the separation of ONE from other matrix components and its subsequent detection and quantification based on its mass-to-charge ratio and fragmentation patterns. Derivatization prior to analysis, for instance with hydroxylamine (B1172632) hydrochloride to form oxime derivatives, can also be employed to improve the chromatographic properties and detection sensitivity of ONE acs.orga-z.lu.

TechniqueDetection MethodApplicationCitation(s)
HPLCUVDetection of ONE in protein-free samples (micromolar range) nih.gov
HPLC-MS/MSMass SpectrometrySeparation and quantification of free ONE in complex matrices; adduct analysis tandfonline.comtandfonline.comacs.org
GC-MSMass SpectrometryAnalysis of volatile ONE, often after derivatization mdpi.comnih.govresearchgate.netacs.orgjst.go.jp

Sample Preparation and Extraction Methods (e.g., Solid-Phase Microextraction)

Effective sample preparation is critical for the successful analysis of free this compound. Techniques such as Solid-Phase Microextraction (SPME) are widely used for the extraction and concentration of volatile and semi-volatile compounds, including ONE, from various matrices such as food samples or during in vitro digestion studies mdpi.comnih.govresearchgate.netacs.org. SPME, often coupled with Gas Chromatography-Mass Spectrometry (GC-MS), allows for efficient extraction and subsequent analysis of ONE mdpi.comnih.govresearchgate.netacs.org.

Other sample preparation strategies involve derivatization to stabilize the reactive aldehyde or to enhance detection. For instance, derivatization with amino-oxyacetic acid or pentafluorophenylhydrazine (B1196947) (PFPH) is employed prior to GC-MS or LC-MS/MS analysis tandfonline.comtandfonline.comresearchgate.net. For the analysis of ONE adducts, sample preparation typically involves enzymatic digestion of proteins (e.g., using trypsin or chymotrypsin) to yield peptides, which are then analyzed by mass spectrometry acs.orgnih.govnih.govacs.orgacs.orgresearchgate.netnih.gov. Enrichment techniques, such as using antibody affinity columns, can also be employed to improve the detection of modified proteins nih.gov.

Characterization and Identification of this compound Adducts

The characterization of adducts formed between ONE and biomolecules like proteins and DNA is essential for understanding the molecular mechanisms of ONE-induced damage. Mass spectrometry-based approaches are the cornerstone for this type of analysis.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), are indispensable tools for identifying and characterizing ONE adducts. These techniques provide high sensitivity and specificity, allowing for the determination of the mass of modified biomolecules and the structural elucidation of the adducts.

LC-MS/MS is extensively used to identify ONE-protein adducts by analyzing tryptic or chymotryptic digests of modified proteins. These analyses have revealed that ONE can form various stable adducts with amino acid residues, primarily lysine (B10760008) and histidine. Identified adducts include:

ONE-Lysine Adducts: These can be Michael adducts, pyrrolinone adducts, or the more stable 4-ketoamide adducts, which are considered long-lived markers of ONE-protein modification tandfonline.comnih.govnih.govoregonstate.edubiorxiv.orgmdpi.com. Specific lysine residues modified in apolipoprotein A-I include Lys-12, Lys-23, Lys-96, and Lys-226 nih.govbiorxiv.org.

ONE-Histidine Adducts: Michael adducts on histidine residues have also been identified acs.orgmdpi.com.

Cross-links: ONE can also form cross-links, such as His-Lys imidazolylpyrrole cross-links acs.orgmdpi.com.

For DNA, LC-MS/MS has been instrumental in identifying ONE-derived adducts with nucleobases. Studies have shown that ONE reacts with deoxyguanosine (dG) and deoxycytidine (dC) tandfonline.comnih.gov. Specific identified DNA adducts include substituted ethano and etheno deoxyguanosine adducts acs.org, as well as 7-(2-oxo-hexyl)-εdG adducts formed from the related aldehyde 4-oxo-2-octenal (OOE) tandfonline.comtandfonline.com.

MALDI-TOF-MS is often employed for peptide mass fingerprinting and direct detection of mass shifts in intact proteins or peptides resulting from ONE modification nih.govnih.govacs.orgresearchgate.netpnas.orgacs.org. It can provide initial evidence of modification, which is then often followed by more detailed structural analysis using LC-MS/MS.

BiomoleculeModified Residue/BaseAdduct TypeIdentified in (Example)Citation(s)
ProteinLysine (Lys)Michael Adduct, Pyrrolinone, 4-KetoamideApolipoprotein A-I acs.orgtandfonline.comnih.govnih.govoregonstate.edubiorxiv.orgmdpi.com
ProteinHistidine (His)Michael AdductMyoglobin, β-lactoglobulin acs.orgmdpi.com
ProteinCysteine (Cys)Michael AdductMyoglobin, β-lactoglobulin acs.orgmdpi.com
ProteinLys-HisImidazolylpyrrole Cross-link acs.orgmdpi.com
DNADeoxyguanosine (dG)Ethano-dG, Etheno-dG, OOE-dGDNA, Calf thymus DNA tandfonline.comtandfonline.comnih.govacs.org
DNADeoxycytidine (dC)AdductsDNA tandfonline.comnih.gov

The accurate quantification of ONE and its adducts in complex biological samples is significantly improved by the use of stable isotope-labeled internal standards. These standards, typically synthesized with deuterium (B1214612) or carbon-13 labels, are added to samples at a known concentration prior to extraction and analysis. They undergo the same extraction, derivatization, and ionization processes as the endogenous analyte, allowing for precise correction of variations in sample recovery and instrument response during LC-MS/MS analysis tandfonline.comtandfonline.comacs.orgnih.govresearchgate.netcsic.es. For instance, [2H3]-4-oxo-2-nonenal can be used to synthesize labeled internal standards for quantifying ONE-lysine adducts or related metabolites nih.govnih.govresearchgate.net. The use of these standards is critical for obtaining reliable quantitative data in biomarker studies or when assessing the extent of oxidative damage.

Chemoproteomic Platforms for Target Mapping

Chemoproteomic platforms are instrumental in identifying and quantifying protein targets of reactive small molecules like this compound within complex cellular environments. These methods often involve chemical probes that selectively react with the target molecule or its adducts, followed by enrichment and mass spectrometry-based identification. Quantitative chemoproteomic analyses have been employed to map the cellular target profile of ONE by using alkynyl surrogates of the compound. nih.govnih.govcalis.edu.cnescholarship.orgresearchgate.net

These platforms reveal the diverse types of ONE-derived modifications, including ketoamide and Schiff-base adducts to lysine, Michael adducts to cysteine, and novel pyrrole (B145914) adducts to cysteine. nih.govnih.gov By employing competitive activity-based protein profiling (ABPP), researchers can quantify the reactivity of electrophilic compounds against thousands of cysteine residues in parallel within the human proteome. calis.edu.cnresearchgate.net Such approaches have identified specific proteins that act as "hot spots" for modification by lipid-derived electrophiles like this compound. nih.govcalis.edu.cnresearchgate.net For instance, studies have shown that ONE, similar to 4-hydroxy-2-nonenal (HNE), exhibits particular susceptibility towards alkylating protein targets involved in cytoskeletal regulation. nih.govescholarship.org The development of quantitative chemoproteomic platforms, such as those using isotope-labeled reagents, allows for site-specific analysis and quantification of protein alkylation events, providing detailed insights into the dynamics and reversibility of ONE adducts in cells. acs.org

Immunochemical Techniques (e.g., ELISA, Western Blotting)

Immunochemical techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting, are crucial for detecting and quantifying proteins modified by this compound. These methods rely on antibodies that specifically recognize ONE-protein adducts. nih.govresearchgate.netimrpress.commybiosource.com

Western blotting is frequently used to detect specific protein modifications. For example, it has been employed to analyze apolipoprotein A-I (apoA-I) modifications by ONE-ketoamide adducts, confirming the targeted lysine residues. nih.gov Western blot analysis has also been utilized to visualize the detection of 4-Hydroxynonenal BSA Conjugate using specific antibodies. mybiosource.com ELISAs provide a quantitative measure of these adducts, and studies have shown that the levels of ONE-ketoamide adducts in human high-density lipoprotein (HDL) are significantly elevated in individuals with familial hypercholesterolemia compared to healthy controls. nih.gov While these methods are valuable for initial detection and quantification, mass spectrometry is often required to definitively identify the modified proteins and the precise sites of adduction. researchgate.net Antibodies specific for HNE-protein adducts have also been developed and applied in ELISAs and Western blots, and similar approaches are applicable for ONE adducts. nih.govresearchgate.netimrpress.com

Chemical Probes and Click Chemistry Applications

Chemical probes and click chemistry are powerful tools for studying the reactivity and targets of this compound in biological systems. Alkynyl-tagged surrogates of ONE have been synthesized and used as probes to isolate and identify its reaction products within cells. caymanchem.comcaymanchem.commedchemexpress.com These probes, when incorporated into the cellular proteome, can be detected and enriched using click chemistry reactions, typically involving a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.netacs.org

This approach allows for the quantitative chemoproteomic analysis of ONE-derived protein adducts, revealing the chemical diversity and dynamics of these modifications in situ. nih.govresearchgate.net For instance, alkynyl-ONE has been used to study histone adduction, demonstrating that histones are major targets for ONE modification, with adducts forming in a concentration- and time-dependent manner. researchgate.net Click chemistry, coupled with mass spectrometry, enables the precise identification of modified peptides and proteins, providing a detailed map of ONE's interactions within the proteome. acs.orgnih.gov This methodology is crucial for understanding the site-specific modifications and the potential biological consequences of ONE exposure. nih.govresearchgate.netacs.org

In Vitro and Ex Vivo Model Systems for Reactivity Studies

To elucidate the fundamental chemical reactivity of this compound and its biological consequences, researchers utilize various in vitro and ex vivo model systems. These systems allow for controlled investigations into how ONE interacts with biomolecules and cellular components.

Use of Model Proteins and Amino Acid Surrogates

Studies employing model proteins and amino acid surrogates are essential for understanding the intrinsic reactivity of this compound with biological nucleophiles. These simplified systems help to determine the preferred sites of modification and the kinetics of adduct formation.

Kinetic studies have revealed that ONE reacts rapidly with the side chains of cysteine, histidine, and lysine residues in proteins, with a reactivity order of Cys ≫ His > Lys > Arg. nih.govnih.govresearchgate.net Unlike HNE, ONE can also react with arginine residues. nih.gov While both aldehydes form Schiff bases with lysine, ONE uniquely forms a 4-ketoamide adduct. nih.govtandfonline.com Model studies with amino acids and their surrogates have shown that ONE's reactivity with imidazole (B134444) and thiol nucleophiles involves straightforward Michael adduct formation, while its reaction with amines can form reversible Schiff bases. nih.govtandfonline.com Furthermore, ONE is generally more reactive towards proteins than HNE, with studies showing it to be 6-31 times more reactive with model proteins like ribonuclease A and β-lactoglobulin. nih.govfigshare.comohiolink.edu

Specific experiments have identified that ONE consistently forms ketoamide adducts on lysine residues (e.g., Lys-12, Lys-23, Lys-96, Lys-226 in apoA-I) and Michael adducts on histidine residues. nih.govacs.org The reactivity order of ONE-derived adduction in cells has been reported as cysteine Michael addition > lysine Schiff base > lysine ketoamide, with Michael addition to lysine or histidine being less frequent. nih.gov

Table 1: Reactivity of this compound with Amino Acids

Nucleophile Type of Adduct Relative Reactivity Notes
Cysteine Michael Adduct Very High (≫) Preferred target nih.govnih.govresearchgate.net
Histidine Michael Adduct High (>) nih.govnih.govresearchgate.net
Lysine Schiff Base Moderate Reversible nih.govtandfonline.com
Lysine Ketoamide Moderate Stable nih.govtandfonline.com

Cell Culture Models for Cellular Response Studies

Cell culture models are indispensable for investigating the cellular responses to this compound, including its uptake, localization, and the resulting biological effects. These studies help to bridge the gap between in vitro chemical reactivity and in vivo cellular pathology.

Neuroblastoma cell lines have been used to demonstrate that ONE is significantly more neurotoxic than HNE, being 4-5 times more potent at concentrations near the threshold of lethality. nih.govfigshare.comcapes.gov.br Studies using human colorectal cancer cell line HT-29 have shown that ONE potently inhibits cell growth (1–10 µM, 16–85% inhibition), potentially by increasing sensitivity to apoptosis through modulation of Bcl-2 and caspase-3 pathways. psu.edu

Furthermore, research has indicated that ONE can induce cellular senescence in various cell culture models. walshmedicalmedia.com Investigation into the effects of ONE on mitochondrial membrane potential (MMP) in neuroblastoma cells revealed that ONE acts more strongly than HNE, with approximately 0.75–1 µM of ONE having a similar effect to 16 µM of HNE. oncotarget.com Histone proteins within cell chromatin have also been identified as major targets for ONE modification, with adducts forming on all core histone proteins and potentially inhibiting nucleosome assembly. researchgate.net These studies highlight the broad cellular impact of ONE, affecting cell viability, proliferation, and epigenetic regulation.

Role of 4 Oxo 2 Nonenal in Mechanistic Models of Pathophysiology

Oxidative Stress and Reactive Species Biology

4-Oxo-2-nonenal (B12555) (ONE) is a reactive aldehyde produced from the lipid peroxidation of n-6 polyunsaturated fatty acids, such as linoleic and arachidonic acid, under conditions of oxidative stress. nih.govresearchgate.netbertin-bioreagent.com It is generated alongside the more extensively studied 4-hydroxy-2-nonenal (HNE) as a secondary product of the oxidative degradation of lipids. nih.govresearchgate.netacs.org Oxidative stress occurs when the production of reactive oxygen species (ROS) overwhelms the body's antioxidant defenses, leading to cellular damage. nih.govyoutube.com This process of lipid peroxidation directly damages cell membranes and generates toxic by-products like ONE. nih.govnih.gov

ONE is a highly reactive bifunctional electrophile, and its toxicity is largely attributed to its ability to form covalent adducts with biological macromolecules. nih.govnih.gov It actively modifies nucleophilic residues on proteins, particularly lysine (B10760008) and histidine, leading to protein cross-linking and altered function. bertin-bioreagent.comcaymanchem.com Studies have shown that ONE is significantly more reactive with proteins than HNE. nih.gov This adduction can disrupt numerous cellular processes, leading to widespread cellular dysfunction and, ultimately, cell death. nih.gov For instance, ONE has been shown to modify histone proteins, creating a potential link between oxidative stress and epigenetic regulation. acs.org The formation of ONE-protein adducts serves as a marker of lipid peroxidation and the resulting cellular damage. bertin-bioreagent.com The compound also modifies 2'-deoxyguanosine (B1662781) in DNA, implicating lipid peroxidation in mutagenesis. bertin-bioreagent.comcaymanchem.com

The table below summarizes key findings on the cellular targets and consequences of this compound modification.

Biological TargetType of ModificationFunctional ConsequenceReference
Proteins (general)Adduct formation with Lysine and Histidine residues, Protein cross-linkingProtein dysfunction, enzyme inactivation, cellular damage bertin-bioreagent.comcaymanchem.com
Histone ProteinsStable Lysine ketoamide adduct formation (e.g., at H3K27)Disrupted nucleosome formation, potential epigenetic alterations acs.org
DNA (2'-deoxyguanosine)Covalent modificationPotential for mutagenesis and carcinogenesis bertin-bioreagent.comcaymanchem.com

Mechanistic Studies in Model Systems of Disease Progression

This compound plays a significant role in the pathogenesis of atherosclerosis through its modification of lipoproteins. nih.gov Oxidative stress is a key pathogenic mechanism in atherosclerosis, where reactive aldehydes modify lipoproteins, contributing to cellular damage and disease progression. nih.gov Adduction of aldehydes to apolipoprotein B (apoB) in low-density lipoprotein (LDL) particles promotes their uptake by macrophage scavenger receptors, a critical step in the formation of lipid-laden foam cells and atherosclerotic plaques. nih.govresearchgate.netnih.gov

High-density lipoprotein (HDL) normally has a protective role, but when modified by lipid peroxidation products like ONE, it becomes dysfunctional. nih.govresearchgate.net Research has revealed that ONE-ketoamide adducts on lysine residues are significantly elevated in the HDL of individuals with familial hypercholesterolemia, a condition characterized by severe hypercholesterolemia and accelerated atherosclerosis. nih.govresearchgate.netnih.gov ONE is an exceptionally potent crosslinker of apolipoprotein A-I (apoA-I), the primary protein component of HDL. nih.govresearchgate.net It can induce apoA-I crosslinking at concentrations 100-fold lower than HNE. nih.govnih.gov This modification impairs critical functions of HDL, including its ability to facilitate apoA-I exchange and its anti-inflammatory properties. nih.govnih.gov Specifically, ONE-modified HDL shows a reduced capacity to protect against the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines in macrophages. nih.govnih.gov These alterations contribute to HDL dysfunction and promote atherogenesis. nih.govresearchgate.net

The following table details the specific modifications of lipoproteins by this compound and their implications in atherosclerosis.

LipoproteinSpecific Modification by ONEConsequence in Atherogenesis ModelsReference
Low-Density Lipoprotein (LDL)Adduction to Apolipoprotein B (ApoB)Enhanced recognition and uptake by macrophages, leading to foam cell formation. nih.govnih.gov
High-Density Lipoprotein (HDL)Potent cross-linking of Apolipoprotein A-I (ApoA-I); formation of ketoamide adducts on Lysine residues (Lys-12, Lys-23, Lys-96, Lys-226).Inhibited anti-inflammatory function, dramatically decreased apoA-I exchange, contributes to HDL dysfunction. nih.govresearchgate.netnih.gov

The vascular endothelium is a critical regulator of cardiovascular health, and its dysfunction is an early event in the development of atherosclerosis. Oxidative stress in endothelial cells can impair their function and disrupt the balance of crucial signaling molecules like nitric oxide (NO). nih.gov NO, produced by endothelial nitric oxide synthase (eNOS), is a potent vasodilator and has anti-inflammatory and anti-thrombotic properties. A reduction in its bioavailability is a hallmark of endothelial dysfunction. nih.gov

Studies in models of preeclampsia, a pregnancy disorder characterized by endothelial dysfunction and oxidative stress, have shown that placental eNOS is a target for modification by ONE. nih.gov In placentas from preeclamptic patients, there is a significant accumulation of ONE adducts, which correlates with eNOS dysfunction. nih.gov This modification of eNOS by ONE highlights the protein's sensitivity to the oxidative environment and provides a direct molecular mechanism by which lipid peroxidation products can impair NO homeostasis, contributing to vascular pathology. nih.gov

Oxidative stress and the resulting lipid peroxidation are increasingly implicated in the pathogenesis of a number of neurodegenerative disorders. nih.gov The brain is particularly vulnerable to oxidative damage due to its high lipid content and metabolic rate. oup.com this compound has been identified as a neurotoxic agent, with studies on human neuroblastoma cells showing it to be 4-5 times more toxic than HNE at low micromolar concentrations. nih.gov

The role of ONE has been specifically investigated in neurodegenerative diseases characterized by the abnormal aggregation of the protein α-synuclein, such as Parkinson's disease. researchgate.netmq.edu.au Research demonstrates that ONE can covalently modify α-synuclein and promote its aggregation into cytotoxic oligomers. researchgate.netmq.edu.auwikipedia.org These ONE-induced oligomers are rich in β-sheet structure and are cytotoxic when applied to neuroblastoma cells. researchgate.netmq.edu.au Although both ONE and HNE induce the formation of α-synuclein oligomers, they produce distinct biochemical and morphological properties. researchgate.netmq.edu.au The presence of HNE-protein adducts, a related marker of lipid peroxidation, has been found to be elevated in the brain tissues of patients with Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, suggesting that these reactive aldehydes are a common feature contributing to neuronal damage across different neurodegenerative conditions. nih.govnih.gov

Neurological System Models

Neurotoxicity and Protein Modification in Neuronal Cells

This compound (ONE) has been identified as a potent neurotoxic agent, demonstrating significantly higher toxicity to neuronal cells than its more extensively studied counterpart, 4-hydroxy-2-nonenal (HNE). In cultured human neuroblastoma cells, ONE is approximately four to five times more neurotoxic than HNE at concentrations near the lethal threshold. nih.gov This heightened toxicity is linked to its high reactivity towards proteins, with ONE reacting with model proteins 6 to 31 times faster than HNE. nih.gov The primary mechanism of this protein modification is the rapid formation of Schiff bases with the ε-amino groups of lysine residues. nih.gov

A significant aspect of ONE's neurotoxicity is its ability to induce the aggregation of α-synuclein, a protein critically implicated in the pathogenesis of Parkinson's disease and other synucleinopathies. ONE promotes the rapid conversion of monomeric α-synuclein into stable, soluble oligomers rich in β-sheet structures. nih.govresearchgate.net These ONE-induced oligomers are morphologically distinct, appearing as amorphous structures, and are highly stable due to covalent cross-linking, making them resistant to dissociation by detergents like sodium dodecyl sulfate (B86663) (SDS). nih.govnih.gov Functionally, these oligomers are cytotoxic when applied exogenously to neuroblastoma cell lines. nih.gov

The interaction of ONE with α-synuclein and its phosphorylated form leads to the formation of aggregates with distinct biophysical properties. nih.gov These ONE-induced oligomers are more compact and resistant to proteinase K digestion compared to other types of α-synuclein aggregates, suggesting a high degree of intermolecular cross-linking. nih.govnih.gov This modification of α-synuclein by ONE represents a direct molecular link between lipid peroxidation and the formation of pathogenic protein aggregates in neurodegenerative diseases.

While direct studies on ONE's effect on other specific neuronal proteins are limited, research on the analogous aldehyde HNE provides insights into potential mechanisms. For instance, HNE has been shown to modify tubulin, a key component of the neuronal cytoskeleton, leading to the disruption of microtubules and the inhibition of neurite outgrowth. semanticscholar.org Given ONE's higher reactivity, it is plausible that it could exert similar or even more potent effects on the neuronal cytoskeleton. Furthermore, ONE has been found to form stable adducts with histones in other cell types, which, if it occurs in neurons, could lead to epigenetic modifications and altered gene expression, contributing to neuronal dysfunction. researchgate.net

Table 1: Comparative Neurotoxicity and Reactivity of this compound (ONE) and 4-Hydroxy-2-nonenal (HNE)

Feature This compound (ONE) 4-Hydroxy-2-nonenal (HNE) Reference
Relative Neurotoxicity 4-5 times more toxic Less toxic nih.gov
Protein Reactivity 6-31 times more reactive Less reactive nih.gov
Primary Reaction with Proteins Schiff base formation with Lysine Michael addition nih.gov

| Effect on α-synuclein | Induces stable, cytotoxic oligomers | Induces oligomer formation | nih.govnih.govnih.gov |

Mechanisms of Inflammation

Adduct Formation in Inflammatory Contexts (e.g., Macrophages)

In inflammatory settings, this compound (ONE) has been shown to form covalent adducts with key cellular proteins, including histones, within macrophages. A significant finding is the identification of a stable 4-ketoamide adduct at lysine 27 of histone H3 (H3K27) in RAW264.7 macrophages stimulated with a lipopolysaccharide (LPS) mimetic. acs.org This modification occurs on a well-characterized site for epigenetic marks, suggesting a potential mechanism by which oxidative stress can directly influence chromatin structure and gene expression during an inflammatory response. acs.org The formation of such adducts on histones H3 and H4 has been demonstrated to inhibit nucleosome assembly in vitro, highlighting a potential functional consequence of this modification. acs.org

While specific studies on ONE adducts with other proteins in macrophages are limited, the reactivity of ONE towards lysine, histidine, and cysteine residues suggests a broad range of potential targets. nih.gov Research on the related aldehyde, 4-hydroxy-2-nonenal (HNE), has shown that it forms adducts with numerous proteins in inflammatory cells, such as neutrophils and macrophages, in the lungs of patients with chronic obstructive pulmonary disease (COPD). atsjournals.org Given that ONE is a more reactive protein modifier than HNE, it is highly probable that it also forms a wide array of protein adducts in macrophages under inflammatory conditions. nih.gov These adducts can alter protein function and contribute to the cellular dysfunction observed in chronic inflammatory diseases. For example, ONE-protein adducts have been found to be elevated in human atherosclerotic lesions, a hallmark of chronic inflammation. nih.gov

Modulation of Pro-Inflammatory Signaling

This compound (ONE) has been shown to modulate pro-inflammatory signaling pathways in macrophages. One key finding is that high-density lipoprotein (HDL) modified by ONE loses its ability to protect against lipopolysaccharide (LPS)-induced expression of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in murine macrophages. nih.gov This suggests that the adduction of ONE to HDL proteins impairs the anti-inflammatory function of HDL, which could contribute to an exaggerated inflammatory response.

While detailed mechanistic studies on ONE's direct impact on specific signaling cascades are still emerging, research on the closely related aldehyde, 4-hydroxy-2-nonenal (HNE), provides valuable insights. HNE has been shown to have a complex, concentration-dependent effect on the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov At low concentrations, HNE can activate NF-κB, while at higher concentrations, it can be inhibitory. nih.gov HNE also modulates the mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, which are also critical for the production of inflammatory mediators. nih.govnih.gov Given the structural similarity and higher reactivity of ONE, it is plausible that it also exerts significant, and possibly more potent, effects on these key pro-inflammatory signaling pathways. The modification of signaling proteins by ONE could either activate or inhibit these pathways, thereby shaping the inflammatory response of macrophages. For instance, HNE has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response, by directly binding to the NLRP3 protein. researchgate.net This suggests that lipid aldehydes like ONE could have complex and sometimes even anti-inflammatory roles depending on the specific context and target.

Table 2: Effects of this compound on Inflammatory Processes

Process Effect of this compound (ONE) Cellular Context Reference
Histone Modification Forms 4-ketoamide adducts on H3K27 Stimulated Macrophages acs.org
HDL Function Impairs the anti-inflammatory function of HDL Macrophages nih.gov

| Pro-inflammatory Cytokine Expression | ONE-modified HDL fails to suppress LPS-induced TNF-α and IL-1β | Macrophages | nih.gov |

Genotoxicity and Mutagenesis Mechanisms

DNA Damage and Repair Inhibition (e.g., OGG-1, Nucleotide Excision Repair)

This compound (ONE) is a genotoxic compound that readily reacts with DNA to form a variety of adducts. These adducts are primarily substituted etheno-DNA adducts, which can be mutagenic if not repaired. The major DNA adducts formed by ONE are heptanone-etheno-2′-deoxycytidine (HεdC), heptanone-etheno-2′-deoxyadenosine (HεdA), and heptanone-etheno-2′-deoxyguanosine (HεdG). These adducts have been detected in various human tissues, indicating that endogenous lipid peroxidation is a significant source of DNA damage.

While specific studies on the inhibition of DNA repair enzymes by ONE are not extensively detailed in the provided context, the formation of bulky adducts by ONE can sterically hinder the action of DNA repair machinery. The presence of such adducts can interfere with DNA replication and transcription, leading to mutations and genomic instability. The repair of etheno adducts typically involves base excision repair (BER) and nucleotide excision repair (NER) pathways. The persistence of ONE-induced DNA adducts in human tissues suggests that they may not be efficiently repaired, potentially due to the inhibition of key repair enzymes or the overwhelming of the repair capacity.

Link to Carcinogenesis Pathways in Experimental Models

The genotoxic and mutagenic properties of this compound (ONE) strongly link it to carcinogenesis pathways in experimental models. The formation of pro-mutagenic DNA adducts is a critical initiating event in chemical carcinogenesis. The types of mutations induced by etheno adducts, such as those formed by ONE, include base-pair substitutions, which can lead to the activation of proto-oncogenes or the inactivation of tumor suppressor genes.

Although direct evidence linking ONE to specific cancer pathways in experimental models is not detailed in the provided search results, the established genotoxicity of ONE provides a strong mechanistic basis for its potential role in carcinogenesis. The continuous endogenous generation of ONE from lipid peroxidation creates a constant source of DNA damage, which can contribute to the accumulation of mutations over time and increase the risk of cancer development. The detection of high levels of ONE-derived DNA adducts in human tissues further supports the potential relevance of this compound in human carcinogenesis.

Table 3: Genotoxicity of this compound

Aspect Finding Implication
DNA Adduct Formation Forms heptanone-etheno adducts with dC, dA, and dG. Potential for mutagenesis.
Presence in Humans Detected in various human tissues. Endogenous source of DNA damage.

| Link to Carcinogenesis | Genotoxic and mutagenic properties. | Potential role in the initiation of cancer. |

Table 4: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound ONE
4-Hydroxy-2-nonenal HNE
α-synuclein
Sodium dodecyl sulfate SDS
Lipopolysaccharide LPS
Tumor necrosis factor-alpha TNF-α
Interleukin-1β IL-1β
High-density lipoprotein HDL
Nuclear factor-kappa B NF-κB
Mitogen-activated protein kinase MAPK
Heptanone-etheno-2′-deoxycytidine HεdC
Heptanone-etheno-2′-deoxyadenosine HεdA

Cellular Senescence Models

Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in physiological and pathological processes. While it acts as a tumor-suppressive mechanism and is involved in embryonic development and wound healing, the accumulation of senescent cells contributes to aging and age-related diseases. rupress.orgnih.govjci.org Senescence can be triggered by various stressors, including telomere shortening, DNA damage, oncogene activation, and oxidative stress. jci.orgmdpi.com

This compound (4-ONE), a reactive lipid peroxidation byproduct, is implicated in cellular senescence primarily through its role as an agent of oxidative stress. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key inducer of premature senescence. mdpi.comnih.gov Products of lipid peroxidation, such as 4-ONE and the related aldehyde 4-hydroxy-2-nonenal (4-HNE), are highly reactive and can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage and triggering senescence pathways. nih.govnih.govcaymanchem.com

The primary pathways governing the initiation and maintenance of cellular senescence are the p53/p21CIP1 and p16INK4a/Rb tumor suppressor pathways. jci.orgmdpi.com

The p53/p21CIP1 Pathway: In response to cellular stress, such as DNA damage caused by reactive aldehydes, the tumor suppressor protein p53 is activated. mdpi.comresearchgate.net Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21CIP1, which in turn inhibits cyclin-dependent kinases (CDKs) responsible for cell cycle progression, leading to G1 cell cycle arrest. mdpi.comnih.gov Studies on the related aldehyde 4-HNE have shown it can increase the activity of p53, thereby inducing a senescence-like state. nih.gov While direct evidence for 4-ONE is less abundant, its similar reactive nature suggests it likely operates through similar mechanisms. The interaction between FOXO4 and p53 is also crucial for sustaining the survival of senescent cells, and targeting this interaction is a potential strategy for eliminating them. biorxiv.org

The p16INK4a/Rb Pathway: The p16INK4a protein is another key cyclin-dependent kinase inhibitor that acts by preventing the phosphorylation of the retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to E2F transcription factors and prevents the transcription of genes required for entry into the S phase of the cell cycle. mdpi.com The expression of p16INK4A is known to increase with age and is considered a robust marker of cellular senescence. jci.org While the p53/p21 pathway is often associated with the initiation of senescence, the p16/Rb pathway is considered central to its long-term maintenance. mdpi.com

Senescent cells also develop a senescence-associated secretory phenotype (SASP), characterized by the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors. rupress.orgnih.govjci.org This secretory profile can have profound effects on the tissue microenvironment, including promoting chronic inflammation and driving secondary senescence in neighboring cells. jci.org

Pathway Component Role in Senescence Induction by Oxidative Stress (e.g., via 4-ONE)
p53 A tumor suppressor protein that acts as a transcription factor. Its activation leads to cell cycle arrest, apoptosis, or senescence. mdpi.comActivated in response to DNA damage and cellular stress caused by reactive aldehydes. researchgate.net
p21CIP1 A cyclin-dependent kinase inhibitor (CKI). It is a downstream target of p53 and is crucial for initiating cell cycle arrest. jci.orgnih.govUpregulated by activated p53, leading to the inhibition of cell cycle progression. nih.gov
p16INK4a A cyclin-dependent kinase inhibitor (CKI) that is a key biomarker of aging. It is primarily involved in maintaining the senescent state. jci.orgmdpi.comExpression is increased by various stressors, including genotoxic stress, contributing to the establishment of senescence. rupress.org
Retinoblastoma (Rb) protein A tumor suppressor that controls the G1/S phase checkpoint of the cell cycle. mdpi.comMaintained in an active, growth-suppressing state by p16INK4a. mdpi.com

Muscle Protein Degradation Mechanisms

Skeletal muscle atrophy is a debilitating condition characterized by the loss of muscle mass and force production, resulting from an imbalance between muscle protein synthesis and muscle protein breakdown. portlandpress.comnih.gov This process is a hallmark of aging, disuse, and various chronic diseases. portlandpress.comnih.gov Emerging research has identified this compound (4-ONE) as a significant contributor to muscle protein degradation. acs.orgnih.gov

4-ONE is a highly reactive byproduct of lipid peroxidation that occurs within muscle tissue. acs.orgbohrium.com Its electrophilic nature allows it to readily react with nucleophilic residues on proteins, such as lysine and histidine, forming covalent adducts. caymanchem.comresearchgate.net This modification can lead to several detrimental consequences for muscle proteins:

Protein Fragmentation and Cross-linking: The interaction of 4-ONE with muscle proteins can cause fragmentation of the polypeptide chain and induce intra- or intermolecular cross-linking. researchgate.net

Decreased Protein Abundance: Studies on bovine skeletal muscle have demonstrated that incubation with 4-ONE leads to a time-dependent, severe degradation of muscle proteins. acs.orgnih.gov SDS-PAGE analysis has shown a significant fading and decrease in the density of protein bands over time, indicating a substantial loss of protein abundance. acs.orgnih.gov

The primary proteolytic systems responsible for protein degradation in skeletal muscle include the ubiquitin-proteasome system (UPS) and the lysosomal pathway. portlandpress.comthermofisher.com

Ubiquitin-Proteasome System (UPS): This is the main pathway for the degradation of most intracellular proteins. It involves the tagging of proteins with ubiquitin molecules, which marks them for degradation by the 26S proteasome complex. thermofisher.com While direct studies linking 4-ONE to specific UPS components are emerging, the oxidative damage it inflicts is a known trigger for proteasomal degradation.

Lysosomal Pathway (Autophagy): This pathway involves the sequestration of cellular components, including proteins and organelles, within vesicles called autophagosomes, which then fuse with lysosomes for degradation. thermofisher.com

Research on the effects of 4-ONE on bovine psoas major muscle proteins provides direct evidence of its degradative capacity. A study investigating the impact of 4-ONE over a 120-hour incubation period revealed a significant reduction in the abundance of key muscle proteins.

Incubation Time (hours) Relative Protein Abundance (%) Observation
0 100%Initial protein level
24 Not specified, but decreasedDegradation begins
48 Not specified, but decreasedContinued protein loss
72 Not specified, but decreasedSignificant degradation
120 Significantly faded protein bandsSevere protein degradation observed via SDS-PAGE analysis. acs.orgnih.gov

The oxidative stress mediated by lipid aldehydes like 4-ONE is a critical factor in the pathophysiology of muscle wasting. researchgate.net The accumulation of these reactive species contributes to the loss of nutritional quality and functionality of muscle tissue. bohrium.comresearchgate.net Furthermore, the related aldehyde 4-HNE has been shown to induce insulin (B600854) resistance in skeletal muscle, a condition closely linked to muscle atrophy. oup.com This suggests that lipid peroxidation byproducts can disrupt muscle homeostasis through multiple mechanisms, ultimately promoting protein degradation and atrophy.

Enzymatic and Non Enzymatic Defense Mechanisms Against 4 Oxo 2 Nonenal

Intracellular Scavenging and Conjugation Systems

A primary line of defense against ONE involves its direct scavenging and conjugation to other molecules, which neutralizes its reactivity and facilitates its excretion from the cell. This process is mediated by both non-enzymatic reactions and highly efficient enzyme-catalyzed pathways.

Glutathione (B108866) (GSH), a tripeptide thiol, is a crucial non-enzymatic antioxidant and a key substrate in enzymatic detoxification reactions. It can directly react with ONE through a Michael-type addition, although this spontaneous reaction is often not sufficient to handle the cellular load of this reactive aldehyde.

The conjugation of GSH to ONE is significantly accelerated by Glutathione S-transferases (GSTs), a superfamily of enzymes that play a central role in the detoxification of a wide range of electrophilic compounds. nih.gov GSTs catalyze the nucleophilic attack of the thiolate group of GSH on the electrophilic carbon centers of ONE. Interestingly, research has shown that GST-mediated GSH addition to ONE primarily occurs at the C-1 position of the α,β-unsaturated ketone, rather than the C-3 position of the α,β-unsaturated aldehyde. nih.gov This initial conjugate can then undergo further metabolic processing, ultimately leading to the formation of mercapturic acid derivatives that are excreted in the urine. nih.gov The efficiency of this detoxification pathway is dependent on the specific GST isozymes present in the cell, with certain isoforms exhibiting higher catalytic efficiency towards lipid aldehydes. For instance, GSTA4-4 has been identified as a predominant enzyme in the metabolism of the related aldehyde, 4-hydroxy-2-nonenal (HNE), showcasing a high degree of stereoselectivity in its conjugation reaction. nih.gov

Key Enzymes in Glutathione-Mediated Detoxification of 4-Oxo-2-nonenal (B12555)
Enzyme/MoleculeFunctionMechanism
Glutathione (GSH)Non-enzymatic and enzymatic scavenging of ONE.Directly conjugates with ONE via Michael addition to neutralize its reactivity. nih.gov
Glutathione S-Transferases (GSTs)Catalyze the conjugation of GSH to ONE.Significantly accelerates the formation of GSH-ONE adducts, facilitating detoxification. nih.gov

Another major enzymatic pathway for the detoxification of ONE involves its oxidation by aldehyde dehydrogenases (ALDHs). nih.gov This superfamily of NAD(P)+-dependent enzymes catalyzes the conversion of aldehydes to their corresponding carboxylic acids, which are generally less reactive and more easily excreted.

The mitochondrial enzyme, aldehyde dehydrogenase 2 (ALDH2), is particularly important in the metabolism of toxic aldehydes, including those derived from lipid peroxidation. acs.orgnih.govresearchgate.net Studies have demonstrated that human ALDH2 can catalyze the oxidation of ONE to 4-oxo-2-nonenoic acid (ONA). nih.govacs.org This metabolic conversion effectively removes the reactive aldehyde group, thus mitigating the toxicity of ONE. The activity of ALDH2 is critical for protecting cells, particularly those in the mitochondria, from aldehyde-induced damage. A deficiency or reduced activity of ALDH2 can lead to an accumulation of toxic aldehydes, contributing to cellular stress and pathology. nih.gov

Key Aldehyde Dehydrogenases in this compound Detoxification
EnzymeLocationFunction
Aldehyde Dehydrogenase 2 (ALDH2)MitochondriaOxidizes ONE to the less toxic 4-oxo-2-nonenoic acid (ONA). nih.govacs.org

Molecular Chaperones and Proteasomal Degradation of Modified Proteins

When the primary detoxification pathways are overwhelmed, ONE can form adducts with cellular proteins, leading to protein misfolding, aggregation, and a loss of function. To manage this, cells employ protein quality control systems, including molecular chaperones and the proteasome.

Molecular chaperones, such as heat shock proteins (HSPs), can recognize and bind to ONE-modified proteins, attempting to refold them to their native conformation or targeting them for degradation if they are irreversibly damaged.

The ubiquitin-proteasome system (UPS) is the principal pathway for the degradation of most intracellular proteins, including those that are damaged or modified. nih.gov Proteins adducted by ONE are recognized by the UPS, tagged with ubiquitin, and then degraded by the 26S proteasome. nih.gov This process is essential for preventing the accumulation of dysfunctional proteins that can disrupt cellular homeostasis and lead to cell death. However, high levels of ONE can also directly impair the function of the proteasome itself, creating a vicious cycle of accumulating damaged proteins and increasing cellular stress. nih.gov

Antioxidant Systems and Their Interplay with this compound Levels

Broader antioxidant systems play a crucial, albeit indirect, role in defending against ONE by preventing its formation in the first place. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is the driving force behind the lipid peroxidation that generates ONE.

Non-enzymatic antioxidants, such as vitamin E (α-tocopherol) and vitamin C (ascorbic acid), also contribute to this defense. Vitamin E is a chain-breaking antioxidant that can terminate the lipid peroxidation cascade within cellular membranes. nih.gov Ascorbic acid can regenerate the antioxidant capacity of vitamin E and also directly scavenge ROS.

The relationship between ONE and antioxidant systems is complex. While antioxidants reduce ONE formation, high concentrations of ONE can, in turn, deplete cellular antioxidants and even inactivate antioxidant enzymes through adduction, thereby exacerbating oxidative stress and creating a positive feedback loop of cellular damage. nih.gov

Q & A

Q. What controls are essential when studying 4-ONE adduct formation in complex biological systems?

  • Methodological Answer : Include negative controls (e.g., scavenger-treated samples) and positive controls (e.g., HNE-treated samples). Use isotopically labeled 4-ONE to track adduct specificity. Normalize data to total protein content or housekeeping adducts (e.g., carbonylation) .

Q. How can researchers ensure reproducibility in 4-ONE synthesis and handling?

  • Methodological Answer : Synthesize 4-ONE under inert atmospheres to prevent oxidation. Characterize purity via NMR and LC-MS. Store aliquots in methyl acetate at −80°C and validate stability over time using UV-Vis spectroscopy .

Emerging Methodologies

Q. What novel chemoproteomic tools are available to study 4-ONE’s interactome in live cells?

  • Methodological Answer : Clickable probes (e.g., alkyne-tagged 4-ONE) enable enrichment of modified peptides for LC-MS/MS. Combine with SILAC (stable isotope labeling by amino acids in cell culture) for quantitative profiling. Validate targets using CRISPR-Cas9 knockouts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.